molecular formula C22H22N4O3S B10921585 N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921585
M. Wt: 422.5 g/mol
InChI Key: ARHNUBSASAONQN-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolopyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolopyridine core. The key steps include:

    Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The methoxyphenoxyethyl group and the thiophen-2-yl group are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Research: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine
  • 2-(4-Methoxyphenoxy)-1-propanamine
  • N-Ethyl-2-methyl-2-propanamine

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and the pyrazolopyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-14-20-15(13-16(19-9-6-12-30-19)24-21(20)26(2)25-14)22(27)23-10-11-29-18-8-5-4-7-17(18)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)

InChI Key

ARHNUBSASAONQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCOC4=CC=CC=C4OC)C

Origin of Product

United States

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